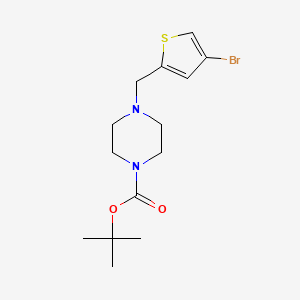

tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate

Description

tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromothiophene methyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the 4-bromothiophene moiety introduces a sulfur-containing heterocycle with a bromine atom, which may influence reactivity (e.g., facilitating cross-coupling reactions) and biological interactions. Its structural uniqueness lies in the combination of a brominated thiophene ring and the piperazine backbone, which distinguishes it from other Boc-protected piperazine derivatives.

Properties

IUPAC Name |

tert-butyl 4-[(4-bromothiophen-2-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-6-4-16(5-7-17)9-12-8-11(15)10-20-12/h8,10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWXKZULVKYAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate typically involves the reaction of 4-bromothiophene-2-carbaldehyde with tert-butyl piperazine-1-carboxylate in the presence of a suitable base. The reaction is carried out under mild conditions, often using solvents like ethanol or dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under inert atmosphere conditions.

Major Products Formed:

Substitution Products: Various substituted thiophenes.

Oxidation Products: Thiophene sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological macromolecules. The piperazine ring and bromothiophene moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, thereby altering cellular processes .

Comparison with Similar Compounds

Aromatic Substituents

- tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (): Features a 3-amino-5-fluorobenzyl group.

- tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): Contains a cyano group (electron-withdrawing) and an amino group. The cyano group may improve resistance to enzymatic degradation compared to the bromothiophene in the target compound .

Heterocyclic Modifications

- tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate (): Incorporates a pyridine ring with a methoxycarbonyl group.

- tert-Butyl 4-((3-cyanopyridin-2-yl)piperazine-1-carboxylate (): A cyano-substituted pyridine enhances polarity, which may improve aqueous solubility relative to the hydrophobic bromothiophene .

Stability and Reactivity

- Acidic Degradation : Compounds 1a and 1b (), bearing triazolylmethyl groups, degrade in simulated gastric fluid due to Boc group lability. The target compound’s 4-bromothiophene substituent may confer greater stability under similar conditions, though experimental data are lacking .

- Functional Group Reactivity: The bromine atom in the target compound enables cross-coupling (e.g., Suzuki), unlike cyano- or amino-substituted analogs (), which are more suited for nucleophilic substitutions or hydrogen bonding .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C14H21BrN2O2S

- Molecular Weight: 353.30 g/mol

- CAS Number: 1322325-70-1

| Property | Value |

|---|---|

| Purity | ≥ 95% |

| Appearance | Solid |

| Storage Temperature | 4–8 °C |

Research indicates that tert-butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate may exhibit various mechanisms of action, including:

- Receptor Modulation: The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter levels.

- Enzyme Inhibition: Preliminary studies suggest it could inhibit certain enzymes related to neurodegenerative diseases, potentially offering therapeutic benefits.

Antidepressant Activity

In a study examining the antidepressant potential of piperazine derivatives, tert-butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate demonstrated significant effects in behavioral models. It was shown to reduce immobility time in the forced swim test, indicating potential antidepressant properties.

Neuroprotective Effects

Research has indicated that this compound may provide neuroprotective benefits against oxidative stress. In vitro studies demonstrated that it could reduce cell death in neuronal cultures exposed to toxic agents.

Antimicrobial Activity

Preliminary antimicrobial assays revealed that tert-butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate exhibits activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study 1: Antidepressant Effects

A recent study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of several piperazine derivatives. The study found that tert-butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate significantly reduced depressive-like behaviors in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Neuroprotection Against Oxidative Stress

Another research article focused on the neuroprotective properties of this compound. It was shown to protect neuronal cells from apoptosis induced by oxidative stress markers such as hydrogen peroxide. The mechanism was linked to the modulation of antioxidant enzyme activity .

Q & A

Q. Key Analytical Validation :

- NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiophene protons (δ ~6.5–7.5 ppm) .

- HPLC/MS : Verify purity (>95%) and molecular ion peaks (e.g., m/z ~387 for [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves adjusting solvent polarity, temperature, and catalyst loading:

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | THF (polar aprotic) | Enhances nucleophilicity | |

| Temperature | 0–25°C (reductive amination) | Minimizes side reactions | |

| Catalyst | Pd-C (5 wt%) | Accelerates hydrogenolysis | |

| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |

Q. Troubleshooting :

- Low Yield : Increase reaction time (24–48 hours) or use microwave-assisted synthesis for faster kinetics.

- Impurities : Employ gradient HPLC with a C18 column for separation .

Basic: Which spectroscopic methods are critical for structural confirmation?

Methodological Answer:

¹H/¹³C NMR :

- Identify Boc group (tert-butyl: δ 1.4 ppm in ¹H; ~80 ppm in ¹³C).

- Thiophene protons (δ 6.8–7.2 ppm) and methylene bridge (δ ~3.5 ppm) .

Mass Spectrometry :

- ESI-MS: Look for [M+H]⁺ (~387) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

FT-IR :

- Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data during synthesis?

Methodological Answer:

Discrepancies may arise from solvent effects, tautomerism, or byproducts.

- Solvent Selection : Use deuterated DMSO for polar intermediates to enhance proton resolution .

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) by cooling to −40°C .

- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., distinguish thiophene vs. piperazine carbons) .

Case Study :

In , two synthesis routes (A and B) for a related compound yielded different NMR profiles due to varying HCl concentrations. Adjusting acid stoichiometry resolved the issue .

Advanced: What mechanistic role does the bromothiophene moiety play in cross-coupling reactions?

Methodological Answer:

The bromothiophene group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings:

Electronic Effects : The sulfur atom in thiophene increases electron density, enhancing oxidative addition with Pd(0) catalysts .

Steric Considerations : The 4-bromo position minimizes steric hindrance, favoring coupling at the 2-position of thiophene.

Q. Example Protocol :

- Catalyst : Pd(dba)₂ (2 mol%) with XPhos ligand.

- Base : Cs₂CO₃ in toluene/water (3:1) at 80°C .

- Monitoring : TLC (hexane/EtOAc 4:1) to track arylboronic acid consumption.

Advanced: How to evaluate potential biological activity of this compound?

Methodological Answer:

Target Identification : Screen against prolyl-hydroxylase (PHD) enzymes using FRET assays, as structurally related compounds inhibit PHD () .

SAR Studies : Compare with analogs (e.g., bromobenzyl vs. bromothiophene derivatives) to assess electronic/steric effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.